molecular formula C14H12N2O4 B1239769 1,5-Dioxo-2,4-dihydropyrrolo[1,2-a]quinazoline-3-carboxylic acid ethyl ester

1,5-Dioxo-2,4-dihydropyrrolo[1,2-a]quinazoline-3-carboxylic acid ethyl ester

Cat. No.: B1239769
M. Wt: 272.26 g/mol
InChI Key: GPSSHZBXZDTIGY-UHFFFAOYSA-N
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Description

1,5-dioxo-2,4-dihydropyrrolo[1,2-a]quinazoline-3-carboxylic acid ethyl ester is a member of quinazolines.

Scientific Research Applications

Synthesis and Biological Activity

  • A study by Stavytskyi et al. (2020) developed synthetic procedures for functional derivatives of related compounds, focusing on the modification of the carboxyl group to improve pharmacodynamic and pharmacokinetic properties. The research found that specific modifications could result in higher radical scavenging and LOX-inhibiting activities, which are important for pharmacological activity Stavytskyi et al., 2020.

Chemical Synthesis Techniques

  • Süsse and Johne (1987) described the preparation of esters related to the chemical structure , highlighting methods for synthesizing various derivatives Süsse & Johne, 1987.
  • In a study by Tverdokhlebov et al. (2004), the reaction of the title ester with 2-benzothiazoleacetonitrile was explored, demonstrating the formation of pyrrolo[1,2-a]quinazoline derivatives under specific conditions Tverdokhlebov et al., 2004.

Potential Medical Applications

  • Zhang et al. (2013) presented an iodine-catalyzed reaction of compounds related to 1,5-Dioxo-2,4-dihydropyrrolo[1,2-a]quinazoline-3-carboxylic acid ethyl ester, offering insights into potential applications in medical chemistry Zhang et al., 2013.
  • Ma et al. (2018) investigated the allergy-preventive effects of linarinic acid and its tetrahydropyrrolo[2,1-b]quinazoline derivatives, suggesting potential applications in treating allergic diseases Ma et al., 2018.

Properties

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

ethyl 1,5-dioxo-2,4-dihydropyrrolo[1,2-a]quinazoline-3-carboxylate

InChI

InChI=1S/C14H12N2O4/c1-2-20-14(19)9-7-11(17)16-10-6-4-3-5-8(10)13(18)15-12(9)16/h3-6H,2,7H2,1H3,(H,15,18)

InChI Key

GPSSHZBXZDTIGY-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C2NC(=O)C3=CC=CC=C3N2C(=O)C1

Canonical SMILES

CCOC(=O)C1=C2NC(=O)C3=CC=CC=C3N2C(=O)C1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,5-Dioxo-2,4-dihydropyrrolo[1,2-a]quinazoline-3-carboxylic acid ethyl ester
Reactant of Route 2
1,5-Dioxo-2,4-dihydropyrrolo[1,2-a]quinazoline-3-carboxylic acid ethyl ester
Reactant of Route 3
1,5-Dioxo-2,4-dihydropyrrolo[1,2-a]quinazoline-3-carboxylic acid ethyl ester
Reactant of Route 4
1,5-Dioxo-2,4-dihydropyrrolo[1,2-a]quinazoline-3-carboxylic acid ethyl ester
Reactant of Route 5
1,5-Dioxo-2,4-dihydropyrrolo[1,2-a]quinazoline-3-carboxylic acid ethyl ester
Reactant of Route 6
1,5-Dioxo-2,4-dihydropyrrolo[1,2-a]quinazoline-3-carboxylic acid ethyl ester

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